molecular formula C25H33N5 B3002115 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896834-72-3

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3002115
CAS No.: 896834-72-3
M. Wt: 403.574
InChI Key: KKUKXZQXUUZMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes the key secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating cAMP and cGMP levels in brain regions such as the striatum , this compound facilitates research into signaling pathways critical for neuroplasticity, learning, and memory. Its high selectivity for PDE2 over other PDE families makes it a valuable pharmacological tool for dissecting the role of PDE2 in the central nervous system . Research applications primarily focus on investigating cognitive function and psychiatric disorders; studies suggest that PDE2 inhibition may enhance cognition and exhibit anxiolytic effects in preclinical models, positioning this compound as a candidate for probing novel therapeutic strategies for conditions like schizophrenia and anxiety. Its utility extends to models of NMDA receptor hypofunction , where it has been shown to reverse cognitive deficits, highlighting its importance in understanding and targeting the underlying pathophysiology of neuropsychiatric diseases.

Properties

IUPAC Name

5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5/c1-25(2,3)22-17-23(29-15-13-28(14-16-29)20-11-7-8-12-20)30-24(27-22)21(18-26-30)19-9-5-4-6-10-19/h4-6,9-10,17-18,20H,7-8,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUKXZQXUUZMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Tert-butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

    Attachment of the Cyclopentylpiperazine Moiety: This is usually done through nucleophilic substitution reactions where the piperazine derivative reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.

    Addition of the Phenyl Group: This can be introduced via Suzuki coupling reactions using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can occur at the phenyl group, potentially forming cyclohexyl derivatives.

    Substitution: Nucleophilic substitution reactions can modify the piperazine moiety, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common.

Major Products

    Oxidation: Tert-butyl alcohol derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has shown potential as a ligand for various receptors, making it a candidate for drug development. It is often studied for its binding affinity and selectivity towards specific biological targets.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, anti-cancer, and neuroprotective properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Key Observations:

  • C7 Substitutions : Piperazine derivatives (e.g., cyclopentylpiperazine) enhance binding to kinase domains via nitrogen interactions, whereas morpholine improves isoform selectivity (e.g., PI3Kδ) .
  • C5 Substituents : Tert-butyl groups improve metabolic stability but may reduce solubility; methyl groups offer a balance between activity and pharmacokinetics .
  • C3 Aromatic Groups : Phenyl and chlorophenyl moieties influence target affinity through π-π stacking and halogen bonding .

Bioactivity Data

  • PI3Kδ Inhibition : Morpholine derivatives (e.g., 7-(morpholin-4-yl) analogs) exhibit IC₅₀ values <10 nM, superior to piperazine variants in isoform selectivity .

Challenges and Limitations

  • Solubility : Bulky tert-butyl groups hinder aqueous solubility, necessitating formulation optimization .
  • Synthetic Complexity : Cyclopentylpiperazine integration requires stringent reaction conditions (e.g., reflux in 1,2-dimethoxyethane/water) .

Biological Activity

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure includes a tert-butyl group and a cyclopentylpiperazine moiety, which contribute to its lipophilicity and receptor binding capabilities.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A study evaluating similar compounds demonstrated their effectiveness against various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cells. The mechanism involves the inhibition of key protein kinases associated with cancer progression, such as CDK2 and Abl kinase .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7TBDCDK2 Inhibition
This compoundK-562TBDAbl Kinase Inhibition

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activity. Piperazine derivatives are known for their anxiolytic and antipsychotic effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell proliferation and survival. The inhibition of these kinases leads to apoptosis in cancer cells. Additionally, the compound's lipophilicity enhances its ability to cross the blood-brain barrier, potentially allowing for central nervous system effects.

Case Study 1: Anticancer Efficacy

In a preclinical study, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for anticancer activity. The results indicated that modifications to the piperazine substituent significantly influenced cytotoxicity against MCF-7 cells. The best-performing derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Neuropharmacological Assessment

A separate investigation assessed the neuropharmacological effects of piperazine-containing compounds in animal models. The study found that these compounds produced anxiolytic-like effects in behavioral tests, suggesting their potential use in treating anxiety disorders. The mechanism was linked to serotonin receptor modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.